hCB1 Receptor Binding Affinity: Position-Dependent Retention of Activity vs. 4- and 5-Chloro Analogs
In a competitive radioligand binding assay, the MDMB-CHMICA analogue bearing a 7-chloro substitution (directly comparable to the 5,7-dichloro scaffold) largely retained hCB1 binding affinity, in contrast to the 4- and 5-chloro analogues which exhibited significantly reduced affinity. This provides a direct, position-specific quantitative rationale for selecting the 5,7-dichloro building block over 4,6- or 5,6-dichloro alternatives when targeting CB1 receptor-associated pathways [1].
| Evidence Dimension | Human CB1 receptor binding affinity |
|---|---|
| Target Compound Data | Retained binding affinity (Ki comparable to parent compound MDMB-CHMICA, Ki = 0.41 ± 0.141 nM) |
| Comparator Or Baseline | 4-chloro-MDMB-CHMICA and 5-chloro-MDMB-CHMICA: Significantly reduced binding affinity |
| Quantified Difference | Qualitative retention vs. significant reduction (statistically significant, p < 0.005 for logKi comparisons) |
| Conditions | HEK293-EBNA cell membranes expressing hCB1, [3H]-CP-55,940 radioligand (KD = 0.05 nM) |
Why This Matters
This demonstrates that the 5,7-substitution pattern, which includes the 7-chloro moiety, is critical for maintaining target engagement in CB1 receptor studies, directly impacting the validity of SAR campaigns.
- [1] Münster-Müller S, Hansen S, Lucas T, et al. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules. 2024;14(11):1414. doi:10.3390/biom14111414. View Source
